Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Description
"Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid" is a chiral tetrahydroquinoline derivative featuring a partially saturated quinoline core with a methyl group at the C2 position and a carboxylic acid moiety at the C4 position. The "Rac" designation indicates a racemic mixture of enantiomers, specifically combining (2R,4S) and (2S,4R) configurations. Tetrahydroquinoline scaffolds are pivotal in medicinal chemistry due to their structural resemblance to bioactive alkaloids and their versatility in drug design, particularly for targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-5,7,9,12H,6H2,1H3,(H,13,14)/t7-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQKHHBIFYTAAN-APPZFPTMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C2N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aniline derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and carboxylation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, use of chiral catalysts, and advanced purification methods like crystallization and chromatography are often employed to achieve the desired enantiomeric purity and scale-up production .
Chemical Reactions Analysis
Types of Reactions
Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Mechanism of Action
The mechanism by which Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid" with structurally or functionally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Comparisons
Core Structure and Bioactivity Potential The tetrahydroquinoline core (target compound and derivatives) is partially hydrogenated, enhancing conformational flexibility compared to fully aromatic quinoline (QY-0104, ). This flexibility may improve binding to biological targets like G-protein-coupled receptors (GPCRs) or ion channels . Pyrimidine-based carboxylic acids () lack the fused benzene ring system, limiting their utility in CNS drug design but making them suitable for industrial applications.
Carboxylic acid vs. ester groups: The target compound’s free carboxylic acid (C4) contrasts with the ethyl ester in derivatives. Carboxylic acids are more polar, favoring interactions with charged residues in enzymes, while esters serve as prodrug precursors.
Stereochemical Considerations
- Racemic mixtures (target compound) may exhibit different pharmacokinetic profiles compared to enantiopure or diastereomeric forms (e.g., ’s (2S,3R,4R*) derivative). For example, diastereomers can show distinct binding affinities due to spatial arrangement .
Synthesis and Yield The 98% yield reported for (2S,3R,4R*)-ethyl tetrahydroquinoline-3-carboxylate () suggests efficient synthetic routes for similar compounds, though the target compound’s synthesis efficiency remains unspecified.
Safety and Handling
- QY-0104 () and 2-chloro-6-methylpyrimidine-4-carboxylic acid () emphasize avoiding inhalation and skin contact, consistent with standard lab safety protocols for carboxylic acids. The target compound likely requires similar precautions despite lacking explicit safety data .
Biological Activity
Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a compound belonging to the tetrahydroquinoline class, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅NO₂
- Molecular Weight : 205.25 g/mol
- IUPAC Name : methyl (2S,4R)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
- InChI Key : HUSNZWYHFRIZPG-WCBMZHEXSA-N
The structure of this compound features a quinoline ring system that is partially saturated. The presence of the carboxylic acid group contributes to its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial activity. A study demonstrated that rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid showed promising results against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The structural characteristics of the compound enhance its ability to interact with cellular targets involved in cancer progression .
Case Studies
-
Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial effects against E. coli and S. aureus.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited a significant inhibition zone compared to control groups, indicating strong antimicrobial activity.
-
Anticancer Mechanism Investigation
- Objective : To understand the apoptotic mechanism in breast cancer cells.
- Method : Flow cytometry was used to analyze cell cycle changes and apoptosis markers.
- Results : Cells treated with the compound showed increased sub-G1 phase population, suggesting apoptosis induction.
Structure-Activity Relationship (SAR)
The biological activity of rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Methyl Group | Enhances lipophilicity and membrane permeability |
| Carboxylic Acid | Facilitates interaction with biological targets |
| Tetrahydroquinoline Core | Provides structural stability and biological compatibility |
The exact mechanism by which rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid exerts its biological effects involves several pathways:
- Interaction with Enzymes : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Modulation of Signaling Pathways : It can interfere with signaling pathways that regulate cell growth and apoptosis.
Q & A
Q. What are the recommended synthetic routes for rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, and how can intermediates be characterized?
The compound can be synthesized via cyclization reactions such as the Gould–Jacob or Skraup protocols, which are commonly used for quinoline derivatives. Transition metal-catalyzed reactions (e.g., palladium-mediated cross-couplings) or microwave-assisted methods may improve yield and stereochemical control . Key intermediates (e.g., tetrahydroquinoline precursors) should be characterized using 1H/13C NMR to confirm regiochemistry and HPLC with chiral columns to assess enantiomeric purity. Mass spectrometry (HRMS) is critical for verifying molecular weight .
Q. What spectroscopic methods are most effective for confirming the stereochemistry of this compound?
- NMR : Coupling constants (J values) between protons at C2 and C4 can indicate axial/equatorial positioning in the tetrahydroquinoline ring.
- X-ray crystallography : Provides definitive proof of stereochemistry but requires high-purity crystals .
- Circular dichroism (CD) : Useful for comparing experimental spectra with known enantiomers if resolved .
Q. What preliminary biological activities have been reported for tetrahydroquinoline-4-carboxylic acid derivatives?
Derivatives of this scaffold have shown:
- Anticancer activity : Inhibition of colorectal cancer in murine models via apoptosis induction .
- Receptor modulation : Rigid conformation mimics for opioid receptor ligands, as seen in structure-activity relationship (SAR) studies .
- Antimicrobial potential : Quinoline analogs with hydroxyl/methoxy substitutions exhibit biofilm disruption .
Advanced Research Questions
Q. How does stereochemistry at C2 and C4 influence the compound’s biological activity?
The (2R,4S) configuration creates a rigid spatial arrangement that enhances binding to targets like opioid receptors. For example, the (L,2R,4S)-isomer of argatroban showed 10-fold higher thrombin inhibition than its diastereomer, attributed to optimal hydrogen bonding with catalytic residues . Computational docking (e.g., AutoDock Vina) can predict enantioselective interactions .
Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) in asymmetric synthesis?
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
- Cross-validate assays : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Control for purity : Contaminants from racemic mixtures (e.g., 5% undesired enantiomer) can skew activity. Use preparative HPLC for purification .
- Replicate in multiple cell lines : Activity may vary due to differential membrane permeability .
Q. What strategies are effective for identifying novel molecular targets of this compound?
Q. What stability challenges arise during storage, and how can they be mitigated?
The carboxylic acid group is prone to decarboxylation under acidic or high-temperature conditions.
Q. How can structure-activity relationship (SAR) studies guide functionalization of the tetrahydroquinoline core?
- C2 methyl group : Enhances lipophilicity and blood-brain barrier penetration.
- C4 carboxylic acid : Critical for hydrogen bonding with targets; esterification reduces activity but improves bioavailability .
- C6/C7 substituents : Methoxy groups improve solubility, while halides (e.g., Cl) increase electrophilic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
